molecular formula C12H19N3 B14414972 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile CAS No. 83505-80-0

2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile

Cat. No.: B14414972
CAS No.: 83505-80-0
M. Wt: 205.30 g/mol
InChI Key: KIEFQPDKOSJOLT-UHFFFAOYSA-N
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Description

2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is a chemical compound with a unique structure that includes an imidazole ring substituted with two 2-methylpropyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrile and an imidazole derivative, the reaction can be catalyzed by acids or bases to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carbonitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(1,1-dimethylethyl)phenol: Known for its antimicrobial properties.

    Thiophene, 2,5-bis(2-methylpropyl): Another compound with similar substituents but a different core structure.

Uniqueness

2,5-Bis(2-methylpropyl)-1H-imidazole-1-carbonitrile is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

83505-80-0

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2,5-bis(2-methylpropyl)imidazole-1-carbonitrile

InChI

InChI=1S/C12H19N3/c1-9(2)5-11-7-14-12(6-10(3)4)15(11)8-13/h7,9-10H,5-6H2,1-4H3

InChI Key

KIEFQPDKOSJOLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(N1C#N)CC(C)C

Origin of Product

United States

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